

Technical Support Center: Managing Pyraclostrobin Resistance Conferred by the G143A Mutation

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Compound of Interest		
Compound Name:	Pyraoxystrobin	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing pyraclostrobin resistance in fungal pathogens due to the G143A mutation in the cytochrome b (cytb) gene.

Frequently Asked Questions (FAQs) Understanding the G143A Mutation and Pyraclostrobin Resistance

Q1: What is the G143A mutation and how does it confer resistance to pyraclostrobin?

The G143A mutation is a single nucleotide polymorphism (SNP) in the mitochondrial cytochrome b (cytb) gene, which is the target of Quinone outside Inhibitor (QoI) fungicides like pyraclostrobin.[1][2] This mutation results in the substitution of the amino acid glycine (G) at position 143 with alanine (A).[3] Pyraclostrobin normally binds to the Qo site of the cytochrome bc1 complex, inhibiting mitochondrial respiration and blocking ATP synthesis, which is lethal to the fungus.[1][2] The G143A substitution alters the binding site, reducing the affinity of pyraclostrobin and rendering the fungicide ineffective.[4]

Q2: How significant is the resistance conferred by the G143A mutation?

The G143A mutation typically confers a high level of resistance to QoI fungicides.[3][5][6] The resistance factor (RF), which is the ratio of the EC50 value of a resistant strain to a sensitive



strain, is often greater than 100 and can be in the several hundreds for isolates carrying the G143A mutation.[6] This high level of resistance often leads to complete loss of disease control in the field when QoI fungicides are used alone.[6]

Q3: Are there other mutations that confer resistance to pyraclostrobin?

Yes, other mutations in the cytb gene, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have been associated with QoI resistance.[3] [7] However, these mutations generally confer low to moderate levels of resistance compared to the G143A mutation.[3][6]

Detecting the G143A Mutation

Q4: How can I determine if the fungal isolates in my experiment have the G143A mutation?

Several molecular techniques can be used to detect the G143A mutation. These include:

- Polymerase Chain Reaction (PCR) followed by sequencing: This is the most definitive method to confirm the mutation.
- Allele-Specific PCR (AS-PCR): This method uses primers that specifically amplify either the wild-type (G143) or the mutant (A143) allele.[8][9]
- PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique utilizes a
 restriction enzyme that specifically cuts the PCR product from either the wild-type or the
 mutant allele.[10]
- Loop-Mediated Isothermal Amplification (LAMP): This is a rapid and sensitive method that can be performed at a constant temperature, making it suitable for in-field diagnostics.[4]
- Quantitative PCR (qPCR) and Digital Droplet PCR (ddPCR): These methods can not only
 detect the mutation but also quantify the frequency of the resistant allele in a population.[9]
 [11]

Q5: What are the key considerations when choosing a detection method?

The choice of method depends on factors such as the required sensitivity, throughput, available equipment, and whether a quantitative result is needed. Sequencing provides the most detailed



information, while methods like LAMP are ideal for rapid screening.

Managing Pyraclostrobin Resistance

Q6: What are the primary strategies for managing pyraclostrobin resistance in a research setting?

The core principle of managing fungicide resistance is to reduce the selection pressure for resistant strains.[12] Key strategies include:

- Fungicide Rotation: Avoid the repeated use of fungicides with the same mode of action (MoA). Rotate pyraclostrobin (FRAC code 11) with fungicides from different FRAC groups.
 [13]
- Mixtures: Use tank mixtures or pre-packaged mixtures of fungicides with different MoAs.[13]
- Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as using resistant cultivars, sanitation, and appropriate cultural practices to reduce the overall pathogen population.[14]
- Monitoring: Regularly monitor the fungal population for the presence and frequency of resistance mutations to inform treatment decisions.[14]

Q7: What is a FRAC code and why is it important for resistance management?

The Fungicide Resistance Action Committee (FRAC) assigns codes to fungicides based on their mode of action.[13][15] Fungicides with the same FRAC code share the same target site and are prone to cross-resistance.[13] Therefore, rotating fungicides with different FRAC codes is crucial to delay the development of resistance.[13] Pyraclostrobin belongs to FRAC group 11.[15]

Q8: Does the G143A mutation impose a fitness cost on the fungus?

The presence of a fitness cost, where resistant strains are less competitive than sensitive strains in the absence of the fungicide, can influence resistance management strategies. However, studies on the fitness cost associated with the G143A mutation have shown variable results depending on the fungal species and environmental conditions.[16][17] In some cases,



no significant fitness penalty has been observed, meaning that resistant strains can persist in the population even when pyraclostrobin is not used.[16][18]

Troubleshooting Guides

Problem: My AS-PCR results are ambiguous, with faint bands for both the wild-type and mutant alleles.

- Possible Cause: DNA contamination, non-specific primer annealing, or a mixed population of sensitive and resistant isolates.
- Solution:
 - Ensure stringent laboratory practices to prevent cross-contamination.
 - Optimize the annealing temperature of your PCR to increase primer specificity.
 - Consider that your sample may contain a mixture of genotypes. To confirm, you can clone
 and sequence the PCR product or use a quantitative method like qPCR or ddPCR to
 determine the allele frequency.

Problem: I am not getting a clear difference in EC50 values between my suspected resistant and sensitive isolates in a mycelial growth assay.

- Possible Cause: The presence of alternative respiratory pathways in the fungus, incorrect fungicide concentration range, or a low level of resistance.
- Solution:
 - Incorporate an alternative oxidase (AOX) inhibitor, such as salicylhydroxamic acid (SHAM), in your growth medium to block the alternative respiration pathway, which can mask the effect of QoI fungicides.[7]
 - Broaden the range of fungicide concentrations in your assay to ensure you capture the full dose-response curve.
 - Confirm the presence of the G143A mutation using a molecular method, as other mutations might confer lower levels of resistance.



Quantitative Data

Table 1: Resistance Factors Conferred by the G143A Mutation in Various Fungal Pathogens

Fungal Species	Host	Pyraclostro bin EC50 (µg/mL) - Sensitive	Pyraclostro bin EC50 (μg/mL) - G143A Mutant	Resistance Factor (RF)	Reference
Corynespora cassiicola	Cucumber	0.006 - 0.01	1.67 - 8.82	>167	[4]
Colletotrichu m siamense	Strawberry	1.192 - 2.068	18.159 - 23.797	~13.3	[5]
Parastagonos pora nodorum	Wheat	~0.11	>40	>350	[19]
Alternaria alternata	Pistachio	< 0.01	>100	>10,000	[20]

Table 2: Efficacy of Alternative Fungicides for Managing Pyraclostrobin-Resistant Pathogens



Fungicide Class	FRAC Code	Active Ingredient	Target Pathogen Example	Efficacy against Pyraclostro bin- Resistant Strains	Reference
Demethylatio n Inhibitors (DMIs)	3	Tebuconazole , Prothioconaz ole	Cercospora sojina	Effective	[13]
Succinate Dehydrogena se Inhibitors (SDHIs)	7	Boscalid, Fluxapyroxad	Alternaria alternata	Effective (unless multiple resistance is present)	[20]
Multi-site Contact Fungicides	M3, M5	Mancozeb, Chlorothalonil	Colletotrichu m acutatum	Effective	[21]
Phenylpyrrole s	12	Fludioxonil	Botrytis cinerea	Effective	[22]

Experimental Protocols

Protocol 1: Detection of the G143A Mutation by Allele-Specific PCR (AS-PCR)

This protocol is a general guideline and may require optimization for specific fungal species.

- DNA Extraction: Extract high-quality genomic DNA from fungal mycelium using a suitable commercial kit or a standard CTAB extraction protocol.
- Primer Design: Design two forward primers specific to the wild-type (G143) and mutant (A143) alleles, and a common reverse primer. The allele-specific primers should have the discriminating nucleotide at or near the 3' end.



- PCR Reaction Mixture (20 μL):
 - $\circ~$ 10 μL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
 - 1 μL Forward Primer (10 μΜ) (either wild-type or mutant specific)
 - 1 μL Reverse Primer (10 μΜ)
 - 1 μL Template DNA (10-50 ng)
 - 7 μL Nuclease-free water
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 5 minutes
 - o 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-65°C for 30 seconds (optimize for your primers)
 - Extension: 72°C for 30 seconds
 - Final Extension: 72°C for 5 minutes
- Analysis: Run the PCR products on a 1.5% agarose gel. Amplification with the wild-type specific primer indicates a sensitive isolate, while amplification with the mutant-specific primer indicates a resistant isolate.

Protocol 2: Detection of the G143A Mutation by PCR-RFLP

This protocol assumes the G143A mutation creates or abolishes a restriction site. A mismatch primer can be used to artificially create a restriction site if one is not naturally present.[23]



- PCR Amplification: Amplify the region of the cytb gene containing codon 143 using standard PCR protocols.
- Restriction Digest (20 μL):
 - 10 μL PCR Product
 - 2 μL 10x Restriction Enzyme Buffer
 - \circ 1 μ L Restriction Enzyme (e.g., Fnu4HI which recognizes GCNGC, the mutant sequence is GCT)
 - 7 μL Nuclease-free water
- Incubation: Incubate the reaction at the optimal temperature for the restriction enzyme (e.g., 37°C) for 1-2 hours.
- Analysis: Analyze the digested products on a 2-3% agarose gel. The presence of cut fragments indicates the presence of the mutation, while an uncut fragment indicates the wildtype allele.

Protocol 3: Detection of the G143A Mutation by Loop-Mediated Isothermal Amplification (LAMP)

This is a conceptual protocol; specific primer design is critical for success.

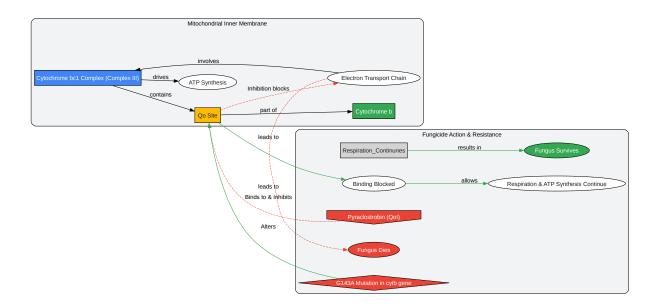
- Primer Design: Design a set of four to six LAMP primers (F3, B3, FIP, BIP, and optional LoopF and LoopB) targeting the cytb gene region spanning codon 143. The primers should be designed to specifically amplify the mutant allele.
- LAMP Reaction Mixture (25 μL):
 - 1.6 μM each of FIP and BIP
 - 0.2 μM each of F3 and B3
 - 0.4 μM each of LoopF and LoopB (optional)



- 12.5 μL 2x LAMP Master Mix (containing Bst DNA polymerase, dNTPs, and buffer)
- 2 μL Template DNA
- Nuclease-free water to 25 μL
- Incubation: Incubate the reaction at a constant temperature (e.g., 65°C) for 60 minutes.
- Analysis: Detect the amplification product by visualizing a color change (if using a colorimetric master mix), turbidity, or by running the products on an agarose gel.

Visualizations

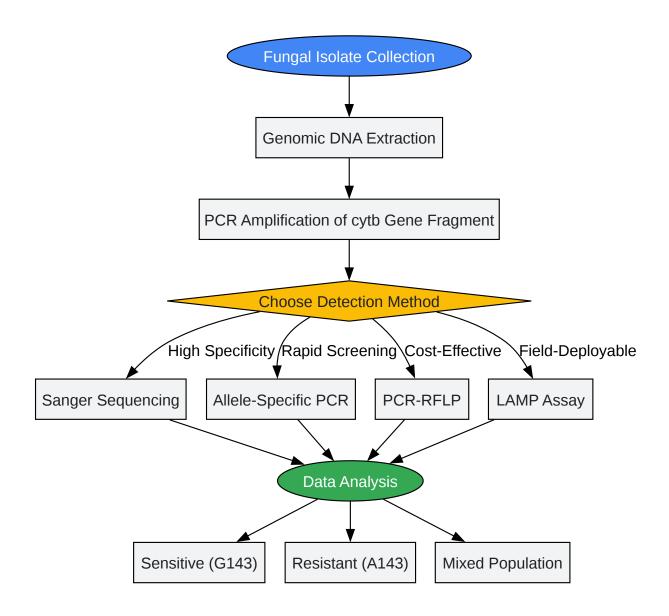




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Caption: Signaling pathway of pyraclostrobin action and G143A-mediated resistance.

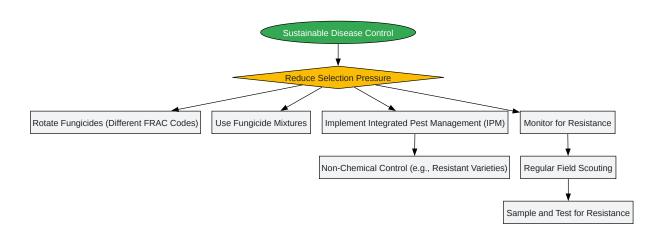




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Caption: Experimental workflow for the detection of the G143A mutation.





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Caption: Logical relationship of strategies for fungicide resistance management.

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